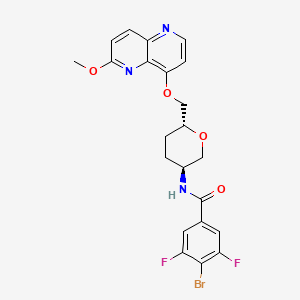
Anti-MRSA agent 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-MRSA agent 7 is a novel antimicrobial compound specifically designed to combat methicillin-resistant Staphylococcus aureus (MRSA). MRSA is a significant public health concern due to its resistance to many conventional antibiotics, making infections difficult to treat. This compound has shown promising results in pre-clinical and clinical studies, offering a potential new treatment option for MRSA infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 7 involves a multi-step process The initial step includes the formation of a core structure through a series of condensation reactionsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound is scaled up from laboratory synthesis. It involves large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The process is optimized to minimize waste and reduce production costs while ensuring the compound’s efficacy .
Chemical Reactions Analysis
Types of Reactions: Anti-MRSA agent 7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organic solvents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with slightly different properties that can be tailored for specific applications .
Scientific Research Applications
Anti-MRSA agent 7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antimicrobial action and resistance.
Biology: Employed in research to understand the interactions between antimicrobial agents and bacterial cell walls.
Medicine: Investigated for its potential use in treating MRSA infections in clinical settings.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent bacterial contamination
Mechanism of Action
The mechanism of action of Anti-MRSA agent 7 involves disrupting the bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound prevents the bacteria from forming a stable cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Vancomycin: A glycopeptide antibiotic used as a last-resort treatment for MRSA infections.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis
Uniqueness of Anti-MRSA Agent 7: this compound is unique in its ability to target multiple enzymes involved in cell wall synthesis, making it less likely for bacteria to develop resistance. Additionally, it has shown higher efficacy and lower toxicity compared to some of the existing treatments .
Properties
Molecular Formula |
C22H20BrF2N3O4 |
|---|---|
Molecular Weight |
508.3 g/mol |
IUPAC Name |
4-bromo-3,5-difluoro-N-[(3S,6R)-6-[(6-methoxy-1,5-naphthyridin-4-yl)oxymethyl]oxan-3-yl]benzamide |
InChI |
InChI=1S/C22H20BrF2N3O4/c1-30-19-5-4-17-21(28-19)18(6-7-26-17)32-11-14-3-2-13(10-31-14)27-22(29)12-8-15(24)20(23)16(25)9-12/h4-9,13-14H,2-3,10-11H2,1H3,(H,27,29)/t13-,14+/m0/s1 |
InChI Key |
NHXTWWVJRWMAAW-UONOGXRCSA-N |
Isomeric SMILES |
COC1=NC2=C(C=CN=C2C=C1)OC[C@H]3CC[C@@H](CO3)NC(=O)C4=CC(=C(C(=C4)F)Br)F |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)OCC3CCC(CO3)NC(=O)C4=CC(=C(C(=C4)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)





![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)
![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)


![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)
![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)


